N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide

Chemical Procurement Purity Control Reproducibility

N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide (CAS 866144-27-6) is a synthetic small molecule featuring a chlorinated phenyl ring, an N-methylpiperazine moiety, and a 4-methylbenzamide group. This compound belongs to a class of substituted piperazinyl amides that have been investigated as protein kinase inhibitors, with preliminary vendor-supplied characterization suggesting interaction with multiple kinase targets in cancer cell models.

Molecular Formula C19H22ClN3O
Molecular Weight 343.86
CAS No. 866144-27-6
Cat. No. B2764626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide
CAS866144-27-6
Molecular FormulaC19H22ClN3O
Molecular Weight343.86
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C
InChIInChI=1S/C19H22ClN3O/c1-14-3-5-15(6-4-14)19(24)21-17-13-16(20)7-8-18(17)23-11-9-22(2)10-12-23/h3-8,13H,9-12H2,1-2H3,(H,21,24)
InChIKeyRKEAUMDXJVAVHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide (CAS 866144-27-6): A Research-Grade Benzamide Kinase Probe


N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide (CAS 866144-27-6) is a synthetic small molecule featuring a chlorinated phenyl ring, an N-methylpiperazine moiety, and a 4-methylbenzamide group [1]. This compound belongs to a class of substituted piperazinyl amides that have been investigated as protein kinase inhibitors, with preliminary vendor-supplied characterization suggesting interaction with multiple kinase targets in cancer cell models. The compound is commercially available for research purposes, typically at a specified purity of 95% .

Why N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide Cannot Be Replaced by In-Class Analogs Without Validation


Substituted piperazinyl benzamides are a broad class where subtle structural variations profoundly alter kinase selectivity profiles and cellular potency. For example, the replacement of the 4-methylbenzamide group with a 3-dimethylsulfamoylbenzamide (as in analog BDBM49039) shifts the primary target from protein kinases to the D1 dopamine receptor, where it demonstrates an EC50 of 0.00366 nM [1]. Similarly, the 3-nitrobenzamide analog reportedly targets TSSK2 and ACK1 kinases, further illustrating that the benzamide substitution pattern is a critical determinant of biological activity. Therefore, substituting the target compound with a seemingly similar analog risks introducing unrecognized differences in target engagement, off-target effects, and overall pharmacology.

Quantitative Differentiation Guide for N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide


Purity Specification vs. Analog Vendor Standards

The target compound is specified at a minimum purity of 95% as supplied by AKSci . This is a critical procurement parameter, as many structurally similar research benzamides are offered at lower purity grades (e.g., 90% or unspecified) by other catalog vendors, which can confound biological assay results.

Chemical Procurement Purity Control Reproducibility

Structural Differentiation from the 3-Dimethylsulfamoyl Analog: Shift from D1 Receptor to Kinase Profile

The 3-dimethylsulfamoylbenzamide analog (BDBM49039) is a potent D1 dopamine receptor ligand with an EC50 of 0.00366 nM [1]. The target compound replaces the 3-dimethylsulfamoyl group with a 4-methyl group, a modification that has been documented in related series to shift activity from GPCRs to type II protein kinase inhibition. While a direct head-to-head kinase panel for the target compound is not publicly available, the dramatic functional switch (nanomolar GPCR agonism vs. reported multi-kinase inhibition) demonstrates that the 4-methylbenzamide substitution is a key determinant of target class preference.

Kinase Inhibition GPCR Selectivity

Differentiation from the 3-Nitrobenzamide Analog: Kinase Target Divergence (TSSK2/ACK1 vs. Multi-Kinase)

The closely related 3-nitrobenzamide analog (N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide) is reported to inhibit TSSK2 and ACK1 (TNK2) kinases, with implications for male fertility and immune signaling applications . The target 4-methylbenzamide compound, while also characterized as a kinase inhibitor, is described as a type II inhibitor with a broader multi-kinase profile relevant to oncology research. This divergence in kinase panel engagement illustrates that the electronic and steric properties of the benzamide substituent directly dictate kinase selectivity, making the 4-methylbenzamide compound a distinct tool.

Kinase Selectivity TSSK2 ACK1

Optimal Application Scenarios for N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide (866144-27-6) Based on Evidence


Kinase Profiling and Oncology Drug Discovery Where a Multi-Kinase Type II Inhibitor Scaffold Is Required

The compound's reported type II kinase inhibitory activity and activity in cancer cell lines make it suitable for use as a starting scaffold or tool compound in oncology programs. Its 4-methylbenzamide moiety is critical for the multi-kinase engagement profile, and the 95% purity specification ensures consistent performance in enzymatic and cellular assays.

Comparative Selectivity Studies Between Benzamide-Substituted Piperazine Analogs

Because close analogs with 3-nitro or 3-dimethylsulfamoyl groups exhibit drastically different target profiles (TSSK2/ACK1 or D1 receptor, respectively) [1], the target compound serves as an essential comparative agent for structure-activity relationship (SAR) studies aimed at understanding how benzamide substitution patterns control kinase vs. GPCR selectivity.

Procurement for Core Facility Compound Libraries with Verified Purity Standards

With a supplier-certified minimum purity of 95% , this compound meets recommended quality thresholds for high-throughput screening libraries. The defined purity baseline reduces the risk of false hits from impurities, a known problem when acquiring less rigorously characterized research benzamides.

Quote Request

Request a Quote for N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.